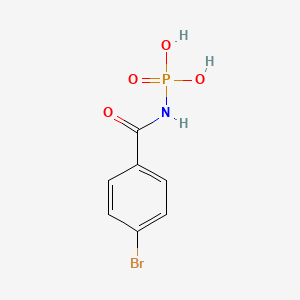
N-(4-Bromobenzoyl)phosphoramidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromobenzoyl)phosphoramidic acid is a chemical compound that features a bromobenzoyl group attached to a phosphoramidic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzoyl)phosphoramidic acid typically involves the reaction of 4-bromobenzoic acid with phosphoramidic acid under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst in a dry argon atmosphere. The reaction mixture is maintained at low temperatures initially and then allowed to warm to room temperature over several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromobenzoyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromobenzoyl group to other functional groups.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(4-Bromobenzoyl)phosphoramidic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(4-Bromobenzoyl)phosphoramidic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromobenzoyl group can interact with active sites on enzymes, while the phosphoramidic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-Bromobenzoyl)phosphoramidic acid include:
- 4-bromobenzoic acid
- N-benzoylphosphoramidic acid
- N-(4-chlorobenzoyl)phosphoramidic acid
Uniqueness
This compound is unique due to the presence of both the bromobenzoyl and phosphoramidic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
40569-25-3 |
|---|---|
Fórmula molecular |
C7H7BrNO4P |
Peso molecular |
280.01 g/mol |
Nombre IUPAC |
[(4-bromobenzoyl)amino]phosphonic acid |
InChI |
InChI=1S/C7H7BrNO4P/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H3,9,10,11,12,13) |
Clave InChI |
UDLKHZAYNZSQHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NP(=O)(O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
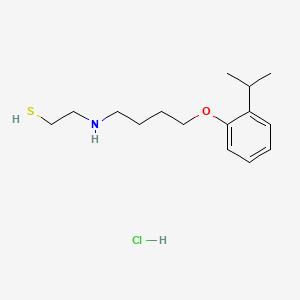
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
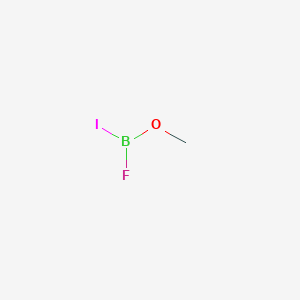

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)

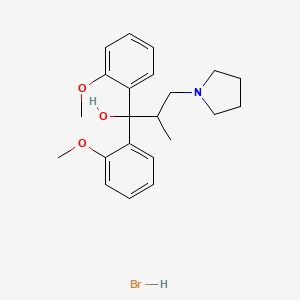
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
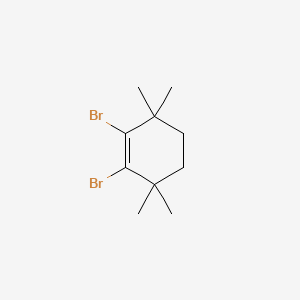

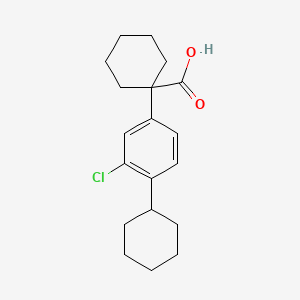

![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
